N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide
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Overview
Description
“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains an indole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the indole group, and the cyanopyrazinyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the exact arrangement of its constituent groups .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study by Kalsi et al. (1990) explored the synthesis and anti-inflammatory activity of indolyl azetidinones. They prepared compounds by the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl -methylene)-2 - methyl-5oxo - 1H- imidazol-1-yl] benzamides with aryl aldehydes, testing them for anti-inflammatory activity. The most active compounds were also compared for their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990).
Antileishmanial Agents
Singh et al. (2012) synthesized a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones to screen for their antileishmanial activity against Leishmania major. They reported an improvement in anti-parasitic activity by transforming methyleneamines to azetidin-2-ones, with two compounds displaying activity comparable to amphotericine B, a clinically used antileishmanial drug (G. S. Singh, Yasser M. S. A. Al-Kahraman, Disah Mpadi, M. Yasinzai, 2012).
Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities
Saundane and Walmik (2013) investigated the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds exhibited excellent activity, indicating their potential as bioactive molecules in therapeutic applications (A. R. Saundane, Prabhaker Walmik, 2013).
Antidepressant and Nootropic Agents
Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. Compounds with specific substitutions showed high activity, suggesting the potential of 2-azetidinone skeleton as a CNS active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-25(15-12-26(13-15)20-18(10-21)22-8-9-23-20)19(27)7-6-14-11-24-17-5-3-2-4-16(14)17/h2-5,8-9,11,15,24H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPHRXEFWIEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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